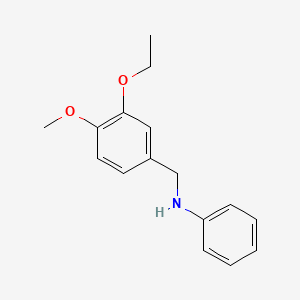
N-9H-fluoren-2-yl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-9H-fluoren-2-yl-2-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a fluorescent dye that can be used to label proteins and other biomolecules for visualization and tracking in live cells.
Mécanisme D'action
The mechanism of action of N-9H-fluoren-2-yl-2-nitrobenzamide involves the covalent binding of the dye to specific functional groups on biomolecules. The fluorescent properties of the dye allow for visualization and tracking of the labeled biomolecules in live cells. The covalent binding of the dye to biomolecules can also affect their function and stability, making it important to carefully design experiments to minimize any potential effects.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues when used in appropriate concentrations. However, high concentrations of the dye can cause toxicity and cell death, making it important to carefully optimize experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-9H-fluoren-2-yl-2-nitrobenzamide is its versatility in labeling a wide range of biomolecules. It also has excellent photostability, allowing for long-term imaging experiments. However, the covalent binding of the dye to biomolecules can affect their function and stability, and high concentrations of the dye can cause toxicity and cell death.
Orientations Futures
There are many potential future directions for the use of N-9H-fluoren-2-yl-2-nitrobenzamide in scientific research. One area of interest is the development of new labeling strategies that minimize any potential effects on biomolecule function and stability. Another area of interest is the use of this compound in combination with other imaging techniques such as super-resolution microscopy to study complex biological processes at high resolution. Additionally, the development of new derivatives of this compound with improved properties such as increased brightness and specificity could open up new avenues for research. Overall, this compound is a valuable tool for scientific research with many potential applications in the future.
Méthodes De Synthèse
N-9H-fluoren-2-yl-2-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 9H-fluorene with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to yield the final product.
Applications De Recherche Scientifique
N-9H-fluoren-2-yl-2-nitrobenzamide has been widely used in scientific research as a fluorescent probe for labeling proteins and other biomolecules. It can be conjugated to a variety of functional groups such as amines, thiols, and carboxylic acids, allowing for versatile labeling of biomolecules. The fluorescent properties of this compound make it an ideal tool for studying protein localization, trafficking, and dynamics in live cells.
Propriétés
IUPAC Name |
N-(9H-fluoren-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-20(18-7-3-4-8-19(18)22(24)25)21-15-9-10-17-14(12-15)11-13-5-1-2-6-16(13)17/h1-10,12H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYSZQVUKHREJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)



![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)
![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)
